molecular formula C19H22N2O4S B7683951 N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Cat. No.: B7683951
M. Wt: 374.5 g/mol
InChI Key: WVYHAVDVYQAWIB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both acetyl and sulfonyl functional groups, suggests potential utility in various chemical and biological contexts.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-8-13(2)19(14(3)9-12)26(24,25)20-11-18(23)21-17-7-5-6-16(10-17)15(4)22/h5-10,20H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYHAVDVYQAWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Sulfonylation: The sulfonyl group is introduced by reacting 2,4,6-trimethylphenylamine with a sulfonyl chloride derivative under basic conditions, often using pyridine or triethylamine as the base.

    Amidation: The final step involves coupling the acetylated phenyl compound with the sulfonylated amine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide structure.

    Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide would depend on its specific application. In a biological context, it might inhibit enzyme activity by mimicking the natural substrate or binding to the active site. The sulfonyl group could interact with amino acid residues in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Acetaminophen: Contains an acetyl group and is used as an analgesic.

    Trimethoprim: Often used in combination with sulfonamides for its antibacterial effects.

Uniqueness

N-(3-acetylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to its combination of acetyl and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to simpler sulfonamides or acetylated compounds.

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